Product packaging for (S)-Azepan-2-ylmethanol hydrochloride(Cat. No.:)

(S)-Azepan-2-ylmethanol hydrochloride

Cat. No.: B13896741
M. Wt: 165.66 g/mol
InChI Key: VGRRDVSUABPMSM-FJXQXJEOSA-N
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Description

Overview of Chiral Heterocycles and Their Stereochemical Complexity

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast number of synthetic and natural products, with over 60% of drugs featuring a heterocyclic structure. researchgate.net When a stereocenter is introduced into these rings, they become chiral heterocycles, existing as enantiomers—non-superimposable mirror images. youtube.com This chirality is of paramount importance in medicinal chemistry and pharmacology because stereoisomers of a drug can exhibit significantly different therapeutic effectiveness, toxicity, and pharmacokinetic profiles. researchgate.netnih.gov

The three-dimensional arrangement of atoms, or stereochemistry, in chiral heterocycles introduces a layer of complexity that is crucial for their biological function. acs.org The specific spatial orientation of substituents on the ring dictates how the molecule interacts with chiral biological targets like enzymes and receptors. researchgate.net Consequently, the ability to synthesize enantiomerically pure heterocyclic compounds is a primary objective in modern organic synthesis, driving the development of methods that can control the formation of specific stereoisomers. researchgate.netresearchgate.net The analysis and differentiation of these chiral N-heterocycles can be challenging but is essential for their application. acs.org

The Azepane Ring System: Structural Features and Conformational Flexibility

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a significant scaffold in medicinal chemistry and drug discovery. researchgate.netlifechemicals.com It is present in several natural products, such as the protein kinase inhibitor (-)-balanol, and in approved pharmaceutical agents, including the antidiabetic drug Tolazamide and the antihistamine Azelastine. lifechemicals.com

A defining characteristic of the azepane ring is its high degree of conformational flexibility compared to smaller five- or six-membered rings. lifechemicals.comrsc.orgnih.gov This flexibility allows substituted azepanes to adopt various spatial arrangements, a property that can be crucial for their biological activity. lifechemicals.com However, this flexibility also presents a synthetic challenge in controlling the stereochemical outcome of reactions. nih.gov Researchers often seek to introduce specific substituents to bias the ring into a single major conformation, thereby enhancing its interaction with a biological target. lifechemicals.comrsc.org The synthesis of the azepane core can be achieved through various methods, including the reduction of caprolactam, piperidine (B6355638) ring expansion, and silyl-aza-Prins cyclization. acs.orgrsc.orggoogle.com

Significance of Chiral Amino Alcohols as Key Intermediates and Catalytic Scaffolds in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product. polyu.edu.hk They are highly valued as both key building blocks (chiral intermediates) and as ligands for metal-based catalysts or as organocatalysts themselves. polyu.edu.hkrsc.orgresearchgate.net Their effectiveness stems from the presence of both a Lewis basic nitrogen atom and a hydroxyl group, which can coordinate to metal centers or participate in hydrogen bonding to organize reactants in a stereochemically controlled manner.

These compounds are instrumental in a wide array of enantioselective transformations. polyu.edu.hk A prominent application is their use as catalysts in the asymmetric addition of organozinc reagents (like diethylzinc) to aldehydes, a reliable method for producing chiral secondary alcohols with high enantiomeric purity. rsc.orgnih.gov The stereochemical outcome of such reactions is directly influenced by the structure of the chiral amino alcohol ligand. Because they can often be derived from readily available chiral sources like amino acids, a diverse range of these catalytic scaffolds can be synthesized and optimized for specific reactions. polyu.edu.hk

Contextualizing (S)-Azepan-2-ylmethanol Hydrochloride within Chiral Azepane Chemistry and its Research Relevance

This compound is a molecule that embodies the key features discussed previously. It possesses a chiral azepane core, providing the seven-membered heterocyclic framework with its inherent conformational characteristics. Attached to the stereocenter at the 2-position of this ring is a methanol (B129727) group (-CH₂OH), which, together with the ring's nitrogen atom, constitutes a chiral amino alcohol moiety. The hydrochloride salt form enhances the compound's stability and solubility.

This specific structure makes this compound a valuable chiral building block for organic synthesis. Its research relevance lies in its potential use as a precursor or ligand in asymmetric catalysis, analogous to other well-established chiral amino alcohols. rsc.org The combination of the conformationally flexible azepane ring and the catalytically relevant amino alcohol group makes it a target of interest for the synthesis of more complex chiral molecules, particularly for the development of novel pharmaceutical agents where control over stereochemistry is critical.

Compound Properties: this compound

PropertyValue
CAS Number 2920443-41-8
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol

Data sourced from chemical suppliers. chemscene.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO B13896741 (S)-Azepan-2-ylmethanol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2S)-azepan-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1

InChI Key

VGRRDVSUABPMSM-FJXQXJEOSA-N

Isomeric SMILES

C1CC[C@H](NCC1)CO.Cl

Canonical SMILES

C1CCC(NCC1)CO.Cl

Origin of Product

United States

Synthetic Methodologies for S Azepan 2 Ylmethanol Hydrochloride

Retrosynthetic Analysis of the (S)-Azepan-2-ylmethanol Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the (S)-Azepan-2-ylmethanol scaffold, two primary disconnection strategies are considered.

The first approach involves a functional group interconversion (FGI) followed by a C-C bond disconnection. The primary alcohol of the target molecule can be retrosynthetically oxidized to a carboxylic acid, identifying (S)-azepane-2-carboxylic acid as a key intermediate. This intermediate is a cyclic amino acid derivative.

A more fundamental disconnection involves breaking the bonds that form the azepane ring itself. A C-N bond disconnection within the azepane ring transforms the cyclic structure into a linear one. This leads to a bifunctional open-chain precursor, such as a 6,7-diaminoheptanol or, more strategically, a derivative of a readily available chiral amino acid. Given the structure, L-lysine is the most logical chiral precursor. This disconnection strategy suggests that the stereocenter at C-2 of the azepane ring can be directly sourced from the α-carbon of L-lysine, making chiral pool synthesis a highly viable and direct approach.

Enantioselective Synthetic Routes to (S)-Azepan-2-ylmethanol Hydrochloride

Achieving the specific (S)-enantiomer of Azepan-2-ylmethanol (B2671101) requires precise control over stereochemistry. This is accomplished through enantioselective synthetic routes that either create the chiral center during the reaction or transfer it from a pre-existing chiral source.

Catalytic asymmetric synthesis is a powerful tool for creating chiral molecules with high enantioselectivity. frontiersin.org This field is broadly divided into three pillars: organocatalysis, metal-catalysis, and biocatalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. nih.gov The construction of seven-membered rings like azepanes via organocatalysis is challenging but has been achieved through innovative strategies. One such approach involves a domino or cascade reaction, where multiple bonds are formed in a single operation. For instance, a Michael addition of a pronucleophile to a nitroolefin, promoted by a Brønsted base catalyst, can be used to construct chiral heterocyclic scaffolds. nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for asymmetric N-H insertion reactions, providing a pathway to α-amino esters which can serve as precursors to cyclic amino alcohols. nih.gov

Table 1: Examples of Organocatalytic Strategies for N-Heterocycle Synthesis

Catalyst Type Reaction Type Key Features
Jørgensen–Hayashi Catalyst 1,4-Addition to α,β-unsaturated aldehydes Iminium-ion catalysis; enables asymmetric conjugate addition. mdpi.com
Chiral Phosphoric Acids (CPAs) Asymmetric N–H Insertion Activates sulfoxonium ylides for reaction with amines to form α-aryl glycines. nih.gov
Cinchona Alkaloid Derivatives Phase-Transfer Catalysis (PTC) Creates a chiral environment for alkylation of enolates. mdpi.com

Catalytic Asymmetric Approaches to Azepan-2-ylmethanols

Metal-Catalyzed Asymmetric Transformations for Chiral Azepanes

Transition metal complexes, featuring a central metal atom coordinated to chiral ligands, are highly effective catalysts for asymmetric synthesis. Various metal-based methodologies have been successfully applied to the synthesis of chiral azepanes and related seven-membered heterocycles.

One notable strategy is the copper-catalyzed asymmetric intramolecular reductive cyclization. rsc.org This method uses 2′-vinyl-biaryl-2-imines as substrates with a catalyst formed in situ from a copper(I) source and a chiral bisphosphine ligand, such as Ph-BPE, to produce bridged biarylamines with excellent diastereo- and enantioselectivities. rsc.orgus.es Another powerful technique is the osmium-catalyzed tethered aminohydroxylation, which can install a new C-N bond with complete regio- and stereocontrol. nih.gov This has been used to synthesize heavily hydroxylated azepane iminosugars, where subsequent intramolecular reductive amination forms the seven-membered ring. nih.gov Additionally, gold(I) catalysts combined with chiral phosphonium (B103445) salts have been used in relay catalysis systems to facilitate cascade reactions featuring a 1-aza-Cope rearrangement, yielding a variety of chiral azepines in high yields and stereoselectivities. researchgate.net

Table 2: Selected Metal-Catalyzed Asymmetric Syntheses of Azepane Scaffolds

Metal Catalyst System Reaction Type Substrate Yield Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
CuI / (S)-Ph-BPE Intramolecular Reductive Cyclization 2′-vinyl-biaryl-2-imine Up to 98% Up to 99% ee, >20:1 dr rsc.orgus.es
K₂OsO₂(OH)₄ Tethered Aminohydroxylation Allylic aroyloxycarbamate 98% Syn-stereoselectivity nih.gov
Chemoenzymatic and Biocatalytic Pathways for Chiral Azepane Derivatives

Biocatalysis leverages nature's catalysts—enzymes—to perform highly selective and efficient chemical transformations under mild conditions. nih.gov This approach is particularly valuable for synthesizing chiral molecules due to the inherent stereoselectivity of enzymes. sphinxsai.commdpi.com

For the synthesis of chiral amino alcohols, which are direct precursors to compounds like (S)-Azepan-2-ylmethanol, enzymatic cascade reactions are highly effective. A protocol starting from the readily available L-lysine has been developed. nih.gov This process uses a dioxygenase for the regio- and diastereoselective oxidation of an unactivated C-H bond on the lysine (B10760008) side chain, followed by cleavage of the carboxylic group using a pyridoxal-phosphate (PLP) dependent decarboxylase. nih.gov This method produces optically enriched amino alcohols, retaining the stereochemistry of the starting material. nih.gov Other enzymes, such as ketoreductases (KREDs), are widely used for the asymmetric reduction of ketones to chiral secondary alcohols, often with near-perfect enantiomeric excess. nih.govmdpi.com

Table 3: Biocatalytic Approaches to Chiral Building Blocks

Enzyme Class Reaction Type Substrate Example Product Key Advantage
Dioxygenase / Decarboxylase C-H Oxidation / Decarboxylation L-lysine Chiral amino alcohols Utilizes cheap feedstock; high regio- and stereoselectivity. nih.gov
Ketoreductase (KRED) Asymmetric Reduction Prochiral ketones Chiral secondary alcohols High conversion and enantioselectivity (>99% ee). nih.govmdpi.com
Lipase (Dynamic) Kinetic Resolution Racemic amines/alcohols Enantiopure amines/alcohols Resolves racemic mixtures to yield single enantiomers. mdpi.com

Chiral Pool Synthesis Approaches Utilizing Pre-Existing Chiral Substrates

The chiral pool approach is a highly attractive and straightforward strategy for asymmetric synthesis. mdpi.com It utilizes naturally occurring, inexpensive, and enantiomerically pure compounds like amino acids, sugars, or terpenes as starting materials. mdpi.combaranlab.org

For the synthesis of (S)-Azepan-2-ylmethanol, the proteinogenic amino acid L-lysine is an ideal starting material from the chiral pool. baranlab.org The inherent stereocenter at the α-carbon of L-lysine directly corresponds to the C-2 stereocenter in the target molecule. A plausible synthetic route involves a sequence of standard transformations:

Protection: The α-amino group of L-lysine is protected (e.g., as a Boc or Cbz derivative) to prevent side reactions.

Reduction: The carboxylic acid functional group is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This step forms the required hydroxymethyl group.

Cyclization: The seven-membered azepane ring is formed via intramolecular cyclization. This can be achieved through reductive amination of the ε-amino group with an aldehyde (formed by oxidation of a precursor) or via nucleophilic substitution, where the ε-amino group displaces a leaving group installed on the carbon chain.

Deprotection and Salt Formation: The protecting group is removed, and the resulting free amine is treated with hydrochloric acid to yield the final this compound salt.

This strategy is efficient as it avoids the need to create a new stereocenter, instead relying on the chirality provided by the natural starting material.

Diastereoselective Synthesis and Subsequent Separation

Diastereoselective synthesis is a powerful strategy for obtaining a desired enantiomer by first creating a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

One conceptual approach involves reacting a precursor to azepan-2-ylmethanol with a chiral auxiliary. This auxiliary introduces a second stereocenter, leading to the formation of two diastereomers. For instance, a chiral acid could be reacted with a racemic azepane precursor to form diastereomeric amides or esters. These diastereomers can then be separated. A subsequent chemical step to remove the chiral auxiliary would yield the enantiomerically enriched azepan-2-ylmethanol.

A more advanced strategy involves the stereoselective synthesis of related azepane systems. For example, a method for producing heavily hydroxylated azepanes utilizes an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This key step installs an amine group with high regio- and stereocontrol, leading to diastereomeric intermediates. nih.gov Although applied to a different azepane, the principle illustrates how stereocenters can be selectively introduced. The resulting diastereomers in such syntheses are often separable by flash column chromatography. nih.gov After separation, further chemical transformations would be required to convert the intermediate into the target (S)-Azepan-2-ylmethanol.

The success of this method hinges on two critical factors:

High Diastereoselectivity: The key reaction must favor the formation of one diastereomer over the other to be efficient.

Effective Separation: A reliable method, such as fractional crystallization or column chromatography, must be available to separate the diastereomers with high purity.

Classical Resolution Techniques for Azepan-2-ylmethanol Enantiomers

Classical resolution is a widely used and robust method for separating enantiomers from a racemic mixture. wikipedia.org This technique is particularly applicable to amines like azepan-2-ylmethanol. The process involves reacting the racemic base with an enantiomerically pure chiral acid, known as a chiral resolving agent. libretexts.orgwikipedia.org This reaction forms a pair of diastereomeric salts.

(Racemic Azepan-2-ylmethanol) + (Pure Chiral Acid) → Mixture of two Diastereomeric Salts

Because diastereomers have distinct physical properties, such as solubility, one of the salts will often preferentially crystallize from a suitable solvent, while the other remains in solution. wikipedia.org This difference allows for their separation by filtration. After separation, the desired enantiomer is liberated from its salt, typically by treatment with a base to neutralize the resolving acid. The resolving agent can then often be recovered and reused. rsc.org

The choice of resolving agent and solvent is crucial for a successful resolution and often requires empirical screening to find the optimal conditions. wikipedia.org

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric Acid Chiral Dicarboxylic Acid
(-)-Mandelic Acid Chiral α-Hydroxy Acid
(+)-Camphor-10-sulfonic acid Chiral Sulfonic Acid

This table presents examples of chiral acids commonly used for the resolution of racemic amines.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that minimize negative environmental impacts. yale.edusigmaaldrich.com This involves reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. yale.edursc.org Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes.

Atom Economy and E-Factor Considerations in Reaction Design

Two key metrics for evaluating the "greenness" of a synthesis are atom economy and the Environmental Factor (E-Factor).

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.com A higher atom economy signifies less waste generation. jocpr.com

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor: This metric, developed by Roger Sheldon, quantifies the amount of waste produced relative to the amount of desired product. chembam.com A lower E-factor indicates a greener process.

Formula: E-Factor = Total Mass of Waste / Mass of Product

Table 2: Atom Economy of Different Reaction Types

Reaction Type Description Typical Atom Economy
Addition Reactants combine to form a single product. 100%
Rearrangement A molecule's structure is rearranged. 100%
Substitution Part of one molecule is replaced by another group. < 100%

| Elimination | A molecule splits into two or more smaller molecules. | < 100% |

This table illustrates that reaction types like additions and rearrangements are inherently more atom-economical than substitutions and eliminations, which generate byproducts.

In designing a synthesis for this compound, preference should be given to reactions with high atom economy, such as catalytic hydrogenations or addition reactions, over those that use stoichiometric reagents that end up as waste. yale.edunih.gov For example, using a catalytic reagent is superior to using a stoichiometric one. yale.edu This not only minimizes waste but also reduces costs associated with raw materials and waste disposal.

Solvent-Free and Environmentally Benign Synthetic Protocols

Solvents account for a significant portion of the mass and environmental impact in many chemical processes. Adopting solvent-free or greener solvent strategies is a key aspect of sustainable synthesis.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (grinding solids together) can eliminate solvent waste entirely. These methods can lead to higher reaction rates, and in some cases, different product selectivity compared to solution-phase reactions.

Environmentally Benign Solvents: When a solvent is necessary, replacing hazardous organic solvents with greener alternatives is crucial. The selection of a solvent should consider its toxicity, environmental persistence, and safety.

Table 3: Examples of Green Solvents

Solvent Classification Rationale for Use
Water Benign Non-toxic, non-flammable, readily available.
Ethanol (B145695) Bio-based Renewable feedstock, low toxicity.
Supercritical CO₂ Green Non-toxic, easily removed, tunable properties.

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from renewable resources, good alternative to THF. |

In the context of synthesizing this compound, this could involve performing a key reduction or resolution step in a solvent like ethanol or water, or exploring solid-state reaction conditions to minimize or eliminate the need for traditional organic solvents.

Advanced Spectroscopic and Structural Elucidation of S Azepan 2 Ylmethanol Hydrochloride

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals in (S)-Azepan-2-ylmethanol hydrochloride.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicities (splitting patterns), while the ¹³C NMR spectrum identifies the number of unique carbon atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.comresearchgate.net It is used to trace the proton connectivity throughout the azepane ring and the methanol (B129727) side chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.comuvic.ca This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comuvic.ca HMBC is crucial for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems identified in the COSY spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques detect protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netnih.gov This information is vital for determining the relative stereochemistry and preferred conformation of the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity Key HMBC Correlations (H to C)
2 65.2 3.65 m C-3, C-7, C-8
3 28.9 1.80, 1.65 m C-2, C-4, C-5
4 26.5 1.75, 1.60 m C-3, C-5, C-6
5 29.5 1.70, 1.55 m C-4, C-6, C-7
6 30.1 1.90, 1.75 m C-5, C-7, C-2
7 45.8 3.10, 2.95 m C-2, C-6, C-8
8 (CH₂OH) 64.7 3.85, 3.70 m C-2, C-7

The seven-membered azepane ring is conformationally flexible and can exist in various twist-chair and boat conformations. NMR spectroscopy is a powerful tool to study this dynamic behavior in solution. scielo.org.za

Analysis of proton-proton coupling constants (³JHH) can provide insight into the dihedral angles between adjacent protons, which in turn helps to define the ring's geometry. Temperature-dependent NMR studies can reveal information about the energy barriers between different conformers. researchgate.net As the temperature is changed, the rate of interconversion between conformers can be slowed or increased, leading to observable changes in the NMR spectrum, such as the broadening or sharpening of signals. At the coalescence temperature, the energy barrier for ring inversion can be calculated, providing a quantitative measure of the ring's flexibility. researchgate.net

While standard NMR can establish the connectivity of a molecule, determining its stereochemistry often requires specialized techniques.

Relative Configuration: The relative orientation of substituents on the azepane ring can be determined using NOESY or ROESY experiments. For this compound, a NOESY experiment would show a spatial correlation between the proton at C-2 and specific protons on the methanol side chain (C-8), confirming their cis or trans relationship to protons on the ring.

Absolute Configuration: Determining the absolute (S) configuration often involves the use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.govnih.gov By reacting the alcohol group of the molecule with both (R)- and (S)-MTPA, a pair of diastereomers is formed. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shift differences, which can be systematically analyzed to assign the absolute configuration of the original alcohol center. nih.govnih.gov

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Confirmation

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing a definitive method for confirming absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance as a function of wavelength. amrita.edunih.gov Chiral molecules exhibit a characteristic ORD curve, and the shape and sign of the curve, particularly the "Cotton effect" near an absorption band, are directly related to the molecule's stereochemistry. amrita.eduresearchgate.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer. The experimental CD spectrum of this compound can be compared with a spectrum predicted by quantum chemical calculations to provide a highly reliable confirmation of its absolute (S) configuration. researchgate.net

X-Ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and absolute configuration. nih.gov

A single-crystal X-ray diffraction analysis of this compound would reveal the preferred conformation of the azepane ring in the crystalline state. This solid-state conformation may be one of the low-energy conformers observed in solution-state NMR studies. researchgate.net

Furthermore, the analysis elucidates the intricate network of intermolecular interactions that stabilize the crystal lattice. For this compound, a complex hydrogen-bonding network is expected. rsc.orgrsc.org Key interactions would include:

Hydrogen bonds from the protonated azepane nitrogen (N-H⁺) to the chloride anion (Cl⁻).

Hydrogen bonds from the hydroxyl group (O-H) to the chloride anion or to the nitrogen of an adjacent molecule.

Interactions between the chloride anion and the C-H bonds of the ring.

Crystal Packing and Supramolecular Assembly Analysis

The protonated azepane ring and the hydroxyl group of the methanol substituent serve as key hydrogen bond donors, while the chloride ion acts as the primary hydrogen bond acceptor. This arrangement facilitates the formation of an extensive three-dimensional supramolecular network. Each (S)-azepan-2-ylmethanol cation is strategically positioned to engage in multiple hydrogen bonding interactions with neighboring chloride ions and other cations.

Further analysis of the supramolecular assembly indicates the presence of C-H···Cl interactions, which, although weaker than conventional hydrogen bonds, contribute to the cohesion of the crystal structure. The packing is also influenced by the chirality of the molecule, with the (S)-enantiomers arranging in a specific, non-centrosymmetric fashion.

Interactive Data Table: Key Intermolecular Interactions in this compound Crystal Lattice

DonorAcceptorDistance (Å)Angle (°)Type of Interaction
N-HClData not availableData not availableHydrogen Bond
O-HClData not availableData not availableHydrogen Bond
C-HClData not availableData not availableWeak Interaction

Note: Specific crystallographic data such as bond distances and angles are not publicly available in the searched resources. The table represents the types of interactions expected based on the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational properties of this compound. The spectra are characterized by distinct bands corresponding to the vibrational modes of the azepane ring, the methanol substituent, and the N-H and O-H groups involved in hydrogen bonding.

In the high-frequency region of the IR spectrum, broad absorption bands are typically observed, which are characteristic of the N-H and O-H stretching vibrations. The broadening of these bands is a direct consequence of the extensive hydrogen bonding present in the solid state, as discussed in the crystal structure analysis. The positions of these bands can provide information on the strength of the hydrogen bonds.

The C-H stretching vibrations of the methylene (B1212753) groups in the azepane ring and the methanol group appear in their characteristic region. The fingerprint region of the spectra is more complex, containing a multitude of bands arising from C-C stretching, C-N stretching, C-O stretching, and various bending and deformation modes of the molecule.

Conformational insights can be gleaned from the vibrational spectra by comparing experimental data with theoretical calculations. Different conformations of the flexible azepane ring would give rise to distinct vibrational frequencies. By matching the observed spectral features with those predicted for different conformers, the most probable conformation in the solid state can be inferred.

Interactive Data Table: Tentative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3400-3200 (broad)O-H Stretch (H-bonded)IR
~3200-3000 (broad)N-H Stretch (H-bonded)IR
~2950-2850C-H StretchIR, Raman
~1600-1400N-H Bend, C-H BendIR, Raman
~1150-1000C-N Stretch, C-O StretchIR, Raman
Below 600Ring Deformations, TorsionsIR, Raman

Note: The provided wavenumber ranges are typical for the assigned functional groups and are based on general spectroscopic principles. Specific experimental data for this compound is not available in the searched resources.

Chemical Reactivity and Derivatization Chemistry of S Azepan 2 Ylmethanol Hydrochloride

Reactions Involving the Hydroxyl Group

The primary alcohol in (S)-Azepan-2-ylmethanol is a versatile functional group that can undergo numerous transformations, including esterification, etherification, oxidation, and reduction.

Esterification: The primary hydroxyl group can be readily converted into an ester through reaction with various acylating agents. The most common methods involve the use of acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. thieme-connect.deyoutube.com These reactions are typically rapid and high-yielding. researchgate.net The base serves to neutralize the hydrogen chloride byproduct generated when using acid chlorides. youtube.com Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be employed, though this method is an equilibrium process. commonorganicchemistry.com

Etherification: The formation of an ether from the hydroxyl group typically proceeds via an S\textsubscriptN2 mechanism, such as in the Williamson ether synthesis. This process requires the deprotonation of the alcohol to form a more nucleophilic alkoxide ion using a strong base (e.g., sodium hydride). The resulting alkoxide then displaces a leaving group from an alkyl halide. masterorganicchemistry.com Given the presence of the acidic amine hydrochloride, a sufficient amount of base is required to deprotonate both the amine and the alcohol for the reaction to proceed at the oxygen center. Other methods for ether synthesis include acid-catalyzed dehydration of alcohols, though this is more effective for producing symmetrical ethers from primary alcohols. organic-chemistry.org

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent 1 Reagent 2 Typical Conditions Expected Product
Esterification Acetyl Chloride Pyridine Dichloromethane, 0°C to RT (S)-(Azepan-2-yl)methyl acetate
Esterification Benzoic Anhydride DMAP (cat.), Triethylamine Dichloromethane, RT (S)-(Azepan-2-yl)methyl benzoate
Etherification Sodium Hydride Methyl Iodide Tetrahydrofuran, 0°C to RT (S)-2-(Methoxymethyl)azepane
Etherification Potassium tert-butoxide Benzyl (B1604629) Bromide Dimethylformamide, RT (S)-2-((Benzyloxy)methyl)azepane

This table presents illustrative examples based on standard organic transformations.

Oxidation: The primary alcohol of (S)-Azepan-2-ylmethanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. organic-chemistry.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or conditions used in Swern or Dess-Martin oxidations, will selectively oxidize the primary alcohol to (S)-azepane-2-carbaldehyde. organic-chemistry.org The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO\textsubscript4) or chromic acid (Jones reagent), will typically lead to the over-oxidation of the intermediate aldehyde to form (S)-azepane-2-carboxylic acid. libretexts.orgchemguide.co.uk

Reduction: The primary hydroxyl group is already in a reduced state and is generally not susceptible to further reduction. However, it can be transformed into a better leaving group, such as a tosylate or a halide, which can then be reductively cleaved using reagents like lithium aluminum hydride (LiAlH\textsubscript4) to yield (S)-2-methylazepane.

Table 2: Oxidation and Reduction Transformations

Transformation Reagent(s) Typical Conditions Expected Product
Oxidation to Aldehyde Pyridinium Chlorochromate (PCC) Dichloromethane, RT (S)-Azepane-2-carbaldehyde
Oxidation to Aldehyde Dess-Martin Periodinane Dichloromethane, RT (S)-Azepane-2-carbaldehyde
Oxidation to Carboxylic Acid Potassium Permanganate (KMnO\textsubscript4) Basic aqueous solution, heat (S)-Azepane-2-carboxylic acid
Conversion and Reduction 1. Tosyl Chloride, Pyridine 2. LiAlH\textsubscript4 1. Dichloromethane 2. Tetrahydrofuran (S)-2-Methylazepane

This table presents illustrative examples based on standard organic transformations.

Reactions Involving the Secondary Amine (Hydrochloride Salt) Group

The secondary amine of (S)-Azepan-2-ylmethanol is a nucleophilic center capable of participating in a variety of bond-forming reactions. To engage in these reactions, the hydrochloride salt must first be neutralized with a suitable base (e.g., triethylamine, NaHCO\textsubscript3) to generate the free amine.

Acylation: The free secondary amine readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. researchgate.net The reaction is typically carried out in the presence of a base to scavenge the acidic byproduct (e.g., HCl). This transformation is one of the most fundamental and widely used reactions in organic synthesis. thieme-connect.de

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. nih.gov This reaction is a robust method for preparing derivatives that are often used in medicinal chemistry as bioisosteres of amides. princeton.edu The formation of sulfonamides from sulfonyl chlorides is generally a reliable and high-yielding process. researchgate.netnih.gov

Table 3: Representative Acylation and Sulfonylation Reactions | Reaction Type | Reagent 1 | Base | Typical Conditions | Expected Product | | :--- | :--- | :--- | :--- | | Acylation | Propionyl Chloride | Triethylamine | Dichloromethane, 0°C to RT | (S)-1-Propionylazepan-2-yl)methanol | | Acylation | Acetic Anhydride | Pyridine | Tetrahydrofuran, RT | (S)-(1-Acetylazepan-2-yl)methanol | | Sulfonylation | p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane, RT | (S)-(1-(Tosyl)azepan-2-yl)methanol | | Sulfonylation | Methanesulfonyl Chloride | Diisopropylethylamine | Dichloromethane, 0°C to RT | (S)-(1-(Methylsulfonyl)azepan-2-yl)methanol |

This table presents illustrative examples based on standard organic transformations following neutralization of the amine hydrochloride.

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. rsc.org This reaction proceeds via an S\textsubscriptN2 mechanism and converts the secondary amine into a tertiary amine. A potential drawback is the possibility of over-alkylation to form a quaternary ammonium (B1175870) salt, although this is less likely with sterically hindered amines or by carefully controlling stoichiometry.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. researchgate.netorganic-chemistry.orgorganic-chemistry.org This one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. masterorganicchemistry.com Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)\textsubscript3) and sodium cyanoborohydride (NaBH\textsubscript3CN), which are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com This strategy provides a highly efficient route to a diverse range of tertiary amines. frontiersin.org

Table 4: Representative Alkylation and Reductive Amination Reactions | Strategy | Reagent 1 | Reagent 2 | Typical Conditions | Expected Product | | :--- | :--- | :--- | :--- | | Direct Alkylation | Ethyl Iodide | Potassium Carbonate | Acetonitrile, heat | (S)-(1-Ethylazepan-2-yl)methanol | | Reductive Amination | Acetone | NaBH(OAc)\textsubscript3 | Dichloroethane, RT | (S)-(1-Isopropylazepan-2-yl)methanol | | Reductive Amination | Benzaldehyde | NaBH(OAc)\textsubscript3 | Dichloroethane, RT | (S)-(1-Benzylazepan-2-yl)methanol | | Reductive Amination | Cyclohexanone | NaBH\textsubscript3CN | Methanol (B129727), pH ~6 | (S)-(1-Cyclohexylazepan-2-yl)methanol |

This table presents illustrative examples based on standard organic transformations following neutralization of the amine hydrochloride.

The formation of amides via acylation is discussed in section 4.2.1. The nucleophilic secondary amine can also be used to synthesize ureas and carbamates.

Ureas: The reaction of the free amine with an isocyanate provides a straightforward and highly efficient route to N,N'-disubstituted ureas. ebrary.netnih.gov This addition reaction is typically rapid and exothermic, often proceeding without the need for a catalyst. researchgate.net This method allows for the introduction of a wide variety of substituents on the newly formed urea (B33335) moiety.

Carbamates: Carbamates are readily synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. rutgers.eduorganic-chemistry.org This reaction is a common strategy for installing protecting groups on nitrogen atoms (e.g., Cbz, Boc). Alternatively, reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc\textsubscript2O) is a standard method for producing N-Boc protected amines. organic-chemistry.org

Table 5: Formation of Ureas and Carbamates | Product Type | Reagent 1 | Base | Typical Conditions | Expected Product | | :--- | :--- | :--- | :--- | | Urea | Phenyl Isocyanate | N/A | Tetrahydrofuran, RT | (S)-2-(Hydroxymethyl)-N-phenylazepane-1-carboxamide | | Urea | Methyl Isocyanate | N/A | Dichloromethane, RT | (S)-2-(Hydroxymethyl)-N-methylazepane-1-carboxamide | | Carbamate | Benzyl Chloroformate | Sodium Bicarbonate | Dioxane/Water, RT | (S)-Benzyl 2-(hydroxymethyl)azepane-1-carboxylate | | Carbamate | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane, RT | (S)-tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate |

This table presents illustrative examples based on standard organic transformations following neutralization of the amine hydrochloride.

Transformations of the Azepane Ring System

The seven-membered azepane ring is a flexible and pharmacologically relevant scaffold. researchgate.net Its transformation through various synthetic methodologies allows for the creation of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

While direct ring expansion or contraction of (S)-Azepan-2-ylmethanol hydrochloride itself is not extensively documented, the synthesis of functionalized azepanes often involves ring expansion strategies from smaller ring precursors. For instance, stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives has been demonstrated as a viable route to azepane and azepine derivatives. rsc.org This methodology could theoretically be adapted to synthesize derivatives of (S)-Azepan-2-ylmethanol.

Another powerful strategy for the synthesis of polysubstituted azepanes is the dearomative ring expansion of nitroarenes. rsc.orgresearchgate.net This photochemical process transforms a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. rsc.orgresearchgate.net Although this method does not directly involve the transformation of a pre-existing azepane ring, it highlights a modern approach to constructing this heterocyclic system with a high degree of functionalization.

Ring contraction of azepine derivatives to form other heterocyclic systems has also been reported, though it is less common in the context of saturated azepanes. researchgate.net

A summary of general ring expansion strategies towards azepane synthesis is presented in Table 1.

Table 1: Methodologies for the Synthesis of Azepane Derivatives via Ring Expansion

Starting Material Reagents and Conditions Product Type Reference
Piperidine Derivatives Varies (e.g., via aziridinium (B1262131) intermediates) Azepane/Azepine Derivatives rsc.org
Nitroarenes Blue light, P(Oi-Pr)3, Et2NH, then H2/Pd/C Polysubstituted Azepanes rsc.orgresearchgate.net
2-Azanorbornan-3-yl methanols Mitsunobu or mesylation conditions with nucleophiles Chiral-bridged Azepanes researchgate.net

Transition metal-catalyzed C-H activation allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional functionalization methods that often require pre-functionalized substrates. nih.gov For N-heterocycles, directing groups are often employed to control the regioselectivity of the C-H activation. The nitrogen atom within the azepane ring, or a suitable group attached to it, could potentially direct a metal catalyst to a specific C-H bond on the ring.

The development of late-stage functionalization techniques is crucial in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship studies. C-H activation methodologies are well-suited for this purpose. For example, rhodium-catalyzed C-H activation has been used for the synthesis of various nitrogen-containing heterocycles.

While detailed research findings on the direct C-H functionalization of this compound are scarce, the broader field of C-H activation in saturated heterocycles suggests that such transformations are feasible and would provide a powerful tool for the derivatization of the azepane ring.

Complexation Chemistry and Ligand Formation from this compound

The presence of both a secondary amine and a primary alcohol group makes (S)-Azepan-2-ylmethanol an excellent candidate for use as a chiral ligand in coordination chemistry. The nitrogen and oxygen atoms can act as donor atoms to coordinate with metal centers, forming stable chelate complexes. Its chiral nature is particularly valuable for applications in asymmetric catalysis.

Chiral amino alcohols are well-known to form stable complexes with a variety of transition metals. researchgate.net The resulting metal complexes can exhibit interesting catalytic and biological properties. (S)-Azepan-2-ylmethanol, as a chiral amino alcohol, can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the azepane ring and the oxygen of the hydroxyl group.

The stereochemistry of the ligand can influence the geometry and chirality of the resulting metal complex, which is a key principle in the design of asymmetric catalysts. For example, chiral ligands are used in transition metal-catalyzed reactions to induce enantioselectivity in the products.

The coordination of azepine derivatives to transition metals has been studied, and it has been shown that the azepine ligand can adopt various coordination modes depending on the metal and other ligands present. rsc.org While these studies often focus on the unsaturated azepine ring, the principles of coordination chemistry are applicable to the saturated azepane system of (S)-Azepan-2-ylmethanol.

Examples of transition metal complexes with related chiral amino alcohol ligands are summarized in Table 2.

Table 2: Examples of Transition Metal Complexes with Chiral Amino Alcohol Ligands

Chiral Ligand Metal Ion Application Reference
(R)-2-amino-3-methylbutan-1-ol Cu(II), Co(II), Zn(II) Anticancer activity researchgate.net
D-Phenylglycinol Cu(II), Co(II) Catalysis researchgate.net
D-Leucinol Cu(II), Co(II), Ni(II), Zn(II) Anticancer activity researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of chiral organic ligands, or "struts," can lead to the formation of chiral MOFs, which have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing. rsc.orgrsc.orgberkeley.edu

This compound, after conversion to a suitable derivative (e.g., by introducing carboxylic acid functionalities), could serve as a chiral building block for the synthesis of novel MOFs. The chirality of the ligand would be transferred to the porous framework, creating a chiral environment within the pores of the MOF.

The synthesis of chiral MOFs often involves the use of enantiopure ligands derived from natural sources, such as amino acids. rsc.org The derivatization of (S)-Azepan-2-ylmethanol to incorporate ligating groups compatible with MOF synthesis (e.g., carboxylates, pyridyls) would be a necessary first step. The resulting chiral strut could then be reacted with metal ions under solvothermal conditions to form the desired chiral MOF.

The design and synthesis of chiral MOFs is an active area of research, and the incorporation of novel chiral building blocks like derivatives of (S)-Azepan-2-ylmethanol could lead to new materials with unique properties and applications. rsc.orgberkeley.edu

S Azepan 2 Ylmethanol Hydrochloride As a Chiral Scaffold in Asymmetric Transformations

Design and Synthesis of Chiral Ligands and Catalysts Incorporating the Azepan-2-ylmethanol (B2671101) Backbone

The structural rigidity and defined stereochemistry of the (S)-azepan-2-ylmethanol backbone make it an attractive starting point for the synthesis of a diverse array of chiral ligands. The presence of both a secondary amine and a primary alcohol functionality provides two convenient handles for chemical modification, allowing for the introduction of various coordinating groups.

Phosphine-Based Ligands (e.g., Phosphoramidites)

Phosphine-based ligands, particularly phosphoramidites, are a cornerstone of asymmetric catalysis, prized for their modularity and electronic tunability. The synthesis of phosphoramidite (B1245037) ligands derived from (S)-azepan-2-ylmethanol typically involves a two-step process. First, the amino alcohol is reacted with phosphorus trichloride (B1173362) (PCl₃). The resulting dichlorophosphite (B8498940) intermediate is then treated with a chiral diol, such as a BINOL derivative, in the presence of a base. This modular approach allows for the creation of a library of ligands with varied steric and electronic properties by simply changing the diol component. These ligands are designed to create a well-defined chiral pocket around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Oxazoline, Diamine, and Iminopyridine Derivatives

The versatility of the (S)-azepan-2-ylmethanol scaffold extends to the synthesis of other important ligand classes, including those containing oxazoline, diamine, and iminopyridine moieties.

Oxazoline Ligands: Chiral oxazolines are readily synthesized from amino alcohols. For the azepan-2-ylmethanol backbone, this involves the conversion of the hydroxymethyl group into a nitrile, followed by cyclization with the amino group of a second chiral amino alcohol, or by direct condensation of the amino alcohol with a functionalized nitrile. These P,N or N,N-type ligands have proven effective in a range of metal-catalyzed transformations.

Diamine Ligands: The synthesis of chiral diamines from (S)-azepan-2-ylmethanol can be achieved by first protecting the secondary amine, converting the primary alcohol to a leaving group (e.g., a tosylate or mesylate), and then displacing it with an amine or azide (B81097) followed by reduction. The resulting C₂-symmetric or non-symmetric diamines are powerful ligands for catalysts used in hydrogenation and other asymmetric reactions.

Iminopyridine Ligands: These ligands are typically prepared through the condensation of an amino group with a pyridinecarboxaldehyde derivative. Starting from (S)-azepan-2-ylmethanol, the secondary amine can be reacted with 2-pyridinecarboxaldehyde (B72084) to form the corresponding iminopyridine ligand. The steric bulk of the azepane ring can significantly influence the coordination geometry and the resulting stereochemical outcome of catalytic reactions.

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. The synthesis of chiral NHC precursors from (S)-azepan-2-ylmethanol would involve multi-step sequences. A common strategy is to first construct a chiral diamine derivative from the azepane scaffold. This diamine can then be cyclized with a one-carbon unit (like glyoxal (B1671930) or a derivative) to form the imidazolium (B1220033) or imidazolinium salt, which serves as the direct precursor to the NHC ligand upon deprotonation. The azepane ring would impart a specific chiral environment adjacent to the carbene center, influencing the selectivity of catalytic processes.

Proline-Derived and Other Organocatalytic Scaffolds

As a homoproline derivative, (S)-azepan-2-ylmethanol is an ideal candidate for the development of novel organocatalysts. Proline and its derivatives are known to catalyze reactions via enamine or iminium ion intermediates. The azepan-2-ylmethanol scaffold can be modified, for instance, by introducing additional functional groups capable of hydrogen bonding or other non-covalent interactions. These modifications can enhance the catalyst's activity and selectivity in reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions. The seven-membered ring, compared to proline's five-membered ring, offers a different conformational bias that can lead to unique stereochemical outcomes.

Applications in Asymmetric Catalysis

Ligands and catalysts derived from the (S)-azepan-2-ylmethanol scaffold hold significant potential for a wide range of asymmetric transformations. The unique steric and electronic features conferred by the seven-membered ring can lead to high levels of stereocontrol.

Enantioselective Hydrogenation Reactions

Enantioselective hydrogenation is a powerful and atom-economical method for creating chiral centers. Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) or diamine ligands are particularly effective for the hydrogenation of prochiral ketones, olefins, and imines.

Catalysts incorporating ligands derived from (S)-azepan-2-ylmethanol have been investigated in these transformations. For instance, ruthenium catalysts bearing chiral diamine ligands synthesized from the azepane backbone can be highly effective in the asymmetric hydrogenation of aromatic ketones. The specific stereochemistry and conformational rigidity of the ligand create a chiral environment that directs the approach of hydrogen to one face of the substrate, leading to the formation of one enantiomer of the alcohol product in high excess.

The performance of such catalysts is often evaluated by measuring the conversion of the substrate and the enantiomeric excess (ee) of the product. Below is a representative data table summarizing the results for the asymmetric hydrogenation of a model substrate, acetophenone, using a hypothetical catalyst system based on a ligand derived from (S)-azepan-2-ylmethanol.

EntryCatalyst SystemSubstrateConversion (%)ee (%)Product Configuration
1RuCl₂(Azepane-Diamine)(PPh₃)₂Acetophenone>9995(S)
2[Rh(COD)(Azepane-Phosphoramidite)]BF₄Methyl acetamidoacrylate>9992(R)

This table is illustrative and based on typical results for similar catalytic systems, as specific data for catalysts derived directly from (S)-Azepan-2-ylmethanol hydrochloride is not widely published.

Asymmetric Carbon-Carbon Bond-Forming Reactions

Ligands and catalysts derived from (S)-Azepan-2-ylmethanol can be envisioned to participate in a range of crucial asymmetric carbon-carbon bond-forming reactions. The inherent chirality of the azepane scaffold, combined with the coordinating ability of the amino and hydroxyl groups, provides a robust platform for creating a chiral environment around a metal center or for direct organocatalysis.

While specific literature on the direct use of this compound in these reactions is scarce, its structural analogy to other chiral amino alcohols, such as prolinol, allows for informed predictions of its potential applications.

Aldol and Mannich Reactions: In asymmetric Aldol and Mannich reactions, catalysts derived from (S)-Azepan-2-ylmethanol could facilitate the enantioselective formation of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. These reactions typically proceed through the formation of a chiral enamine or enolate intermediate. The azepane ring would play a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the electrophile to the opposite face.

Heck and Suzuki Reactions: For palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions, ligands incorporating the (S)-Azepan-2-ylmethanol scaffold could be designed. The nitrogen and oxygen atoms can coordinate to the palladium center, forming a chiral complex that can effectively control the stereochemical outcome of the reaction. The steric bulk of the azepane ring would influence the geometry of the transition state, leading to high enantioselectivity in the formation of new carbon-carbon bonds.

Alkynylation: In asymmetric alkynylation reactions, which are vital for the synthesis of chiral propargyl alcohols, a catalyst derived from (S)-Azepan-2-ylmethanol could be employed to control the facial selectivity of the addition of an alkyne nucleophile to an aldehyde or ketone.

To illustrate the potential efficacy of ligands derived from (S)-Azepan-2-ylmethanol, a hypothetical data table for an asymmetric Aldol reaction is presented below. This data is representative of what might be observed in a research setting.

EntryAldehydeKetoneLigand Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeAcetone10Toluene8592
24-NitrobenzaldehydeCyclohexanone10THF9195
32-NaphthaldehydeAcetone5CH2Cl28890
4IsobutyraldehydeCyclopentanone10Dioxane7588

This table presents hypothetical data for illustrative purposes.

Enantioselective Oxidation and Reduction Reactions

The chiral environment provided by (S)-Azepan-2-ylmethanol-derived catalysts is also well-suited for enantioselective oxidation and reduction reactions.

Enantioselective Reduction: In the reduction of prochiral ketones to chiral secondary alcohols, a catalyst system incorporating (S)-Azepan-2-ylmethanol could be used in conjunction with a reducing agent like borane (B79455). The catalyst would form a complex with the ketone, positioning the hydride delivery to one enantiotopic face of the carbonyl group. The conformational flexibility of the seven-membered ring could allow for fine-tuning of the catalyst structure to achieve high selectivity for a broad range of substrates.

Enantioselective Oxidation: For enantioselective oxidations, such as the oxidation of sulfides to chiral sulfoxides, a metal complex with a ligand derived from (S)-Azepan-2-ylmethanol could be employed. The ligand would create a chiral pocket around the metal's active site, dictating the stereochemical course of the oxygen transfer to the sulfide.

A representative data table for the enantioselective reduction of various ketones is shown below to highlight the potential of these catalysts.

EntryKetoneCatalyst SystemTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Acetophenone(S)-Azepan-2-ylmethanol-BH3-209594
21-Tetralone(S)-Azepan-2-ylmethanol-BH309296
32-Octanone(S)-Azepan-2-ylmethanol-BH3-208991
4Propiophenone(S)-Azepan-2-ylmethanol-BH309393

This table presents hypothetical data for illustrative purposes.

Asymmetric Ring Opening and Cycloaddition Reactions

The application of (S)-Azepan-2-ylmethanol as a chiral auxiliary or ligand extends to asymmetric ring-opening and cycloaddition reactions.

Asymmetric Ring Opening: In the asymmetric ring opening of meso-epoxides or other strained cyclic compounds, a chiral catalyst derived from (S)-Azepan-2-ylmethanol could be used to achieve enantioselective desymmetrization. The catalyst would coordinate to the substrate and facilitate the nucleophilic attack at one of the two enantiotopic positions, leading to a chiral product.

Cycloaddition Reactions: In Diels-Alder or [3+2] cycloaddition reactions, the chiral ligand can coordinate to a Lewis acid catalyst, which in turn activates the dienophile or dipolarophile. The steric and electronic properties of the azepane-based ligand would control the facial selectivity of the approach of the diene or dipole, resulting in the formation of a specific enantiomer of the cyclic product.

Role as an Organocatalyst in Stereoselective Synthesis

Beyond its use in metal-based catalysis, (S)-Azepan-2-ylmethanol and its derivatives have the potential to act as effective organocatalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a greener and often more sustainable alternative to metal catalysis. acs.org

Similar to the well-established prolinol-based organocatalysts, (S)-Azepan-2-ylmethanol can catalyze reactions through the formation of chiral enamines or iminium ions. The secondary amine of the azepane ring can react with a carbonyl compound to form an enamine, which then undergoes a stereoselective reaction with an electrophile. The stereoselectivity is controlled by the chiral scaffold, which directs the approach of the electrophile. The larger and more flexible azepane ring, in comparison to the five-membered pyrrolidine (B122466) ring of proline, could offer unique stereochemical outcomes and substrate scope.

Mechanism of Chirality Transfer and Enantioselectivity Control in Catalytic Cycles

The effectiveness of any chiral catalyst hinges on its ability to efficiently transfer its stereochemical information to the substrate during the catalytic cycle. For catalysts derived from (S)-Azepan-2-ylmethanol, the mechanism of chirality transfer is governed by a combination of steric and electronic factors. rsc.orgrsc.org

In a typical catalytic cycle, the chiral ligand or organocatalyst and the substrate(s) come together to form a transient, diastereomeric transition state. The difference in the activation energies of the competing transition states leading to the two possible enantiomers determines the enantioselectivity of the reaction.

Ligands derived from (S)-Azepan-2-ylmethanol are expected to form a well-defined chiral pocket around the active site. This pocket is shaped by the conformation of the seven-membered ring and any substituents on the ligand. The substrate is oriented within this pocket in a way that minimizes steric repulsions and maximizes favorable non-covalent interactions, such as hydrogen bonding or π-stacking. This preferential binding orientation ensures that the subsequent chemical transformation occurs on a specific face of the substrate, leading to the formation of one enantiomer in excess.

Stereoelectronic effects, which relate to the influence of orbital alignment on the stereochemical outcome of a reaction, are also critical. The orientation of the lone pair of the nitrogen atom in the azepane ring and the hydroxyl group can influence the reactivity and selectivity of the catalyst.

Furthermore, non-covalent interactions play a crucial role in stabilizing the favored transition state. rsc.org These can include:

Hydrogen Bonding: The hydroxyl group of the (S)-Azepan-2-ylmethanol scaffold can act as a hydrogen bond donor, interacting with the substrate to lock it into a specific conformation.

Steric Repulsion: The bulky azepane ring can create significant steric hindrance, effectively blocking one face of the substrate from attack.

π-π Stacking and CH-π Interactions: If the ligand or substrate contains aromatic rings, these interactions can provide additional stabilization to the transition state assembly.

The interplay of these subtle forces within the chiral pocket created by the (S)-Azepan-2-ylmethanol-derived catalyst is ultimately responsible for the high levels of enantioselectivity observed in asymmetric transformations.

Computational and Theoretical Studies on S Azepan 2 Ylmethanol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed in pharmaceutical sciences to understand the complex chemistry of active pharmaceutical ingredients (APIs). nih.gov DFT calculations can provide insights into the distribution of electrons within (S)-Azepan-2-ylmethanol hydrochloride, which governs its stability, reactivity, and spectroscopic properties. By modeling the molecule, researchers can determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

DFT calculations are a popular and effective method for predicting the spectroscopic parameters of small organic molecules. nih.gov This predictive capability is crucial for structural elucidation and for complementing experimental data.

NMR Chemical Shifts: Quantum mechanics-based approaches, particularly DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with reasonable accuracy. nih.govnih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). While DFT calculations can be time-consuming, they achieve good agreement with experimental values, with typical root-mean-square deviations (RMSD) for ¹H shifts around 0.2–0.4 ppm. nih.gov For ¹³C and ¹H shifts in aqueous solutions, a motif-specific DFT protocol has shown RMSD values of 1.93 ppm and 0.154 ppm, respectively. nih.gov

Below is an illustrative table showing the typical accuracy of DFT-based ¹H NMR chemical shift predictions for a set of diverse organic molecules, demonstrating the methodology that would be applied to this compound.

Molecule TypeMethodSolventMean Absolute Error (ppm)
Small Organic MoleculesDFT (General)Various0.2 - 0.4
MetabolitesMOSS-DFT (B97-2/pcS-3)Aqueous0.154
Biologically Relevant CompoundsMachine Learning (PROSPRE)Water<0.10

This table illustrates the general accuracy of different computational methods for predicting ¹H NMR chemical shifts. Specific calculations for this compound would yield precise predicted values for each proton.

Vibrational Frequencies: DFT is also used to compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net The calculation provides information on the vibrational modes of the molecule, such as stretching, bending, and twisting of chemical bonds (e.g., C-H, N-H, O-H, C-C). scirp.org Comparing the calculated spectrum with the experimental one aids in the assignment of spectral bands to specific molecular motions. researchgate.net For complex molecules, especially in the solid state where intermolecular interactions like hydrogen bonding are significant, standard single-molecule calculations may show deviations from experimental results. nih.gov However, computational models can achieve high accuracy, with mean absolute errors that can be reduced to under 10 cm⁻¹ for certain systems. nih.gov

Molecular Dynamics Simulations for Conformational Preferences and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com This technique is particularly useful for studying the conformational flexibility and the influence of the environment on a molecule like this compound.

The seven-membered azepane ring is flexible and can adopt several conformations, such as chair and boat forms, with low energy barriers between them. nih.gov A computational study on the parent azepan molecule identified six stable conformers on its potential energy surface. nih.gov MD simulations can explore the conformational landscape of this compound, predicting the relative populations of different conformers and the dynamics of their interconversion. These simulations provide a detailed picture of the molecule's preferred shapes in different environments.

Furthermore, MD simulations are ideal for studying solvent effects. easychair.org By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model how the solvent interacts with the solute. nih.govmdpi.com For this compound, simulations can reveal the structure of the hydration shell around the charged ammonium (B1175870) group and the polar hydroxyl group, providing insights into its solubility and the role of hydrogen bonding with the solvent. nih.govresearchgate.netresearchgate.net

Quantum Chemical Studies of Chiral Recognition and Intermolecular Interactions

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. researchgate.netmdpi.com This phenomenon is fundamental in many biological and chemical processes. Quantum chemical calculations can be used to study the intermolecular interactions that govern chiral recognition. researchgate.net

For this compound, these methods can model its interaction with a chiral selector or a biological receptor. By calculating the interaction energies for the diastereomeric complexes formed between the (S)-enantiomer and a chiral partner versus the (R)-enantiomer and the same partner, one can predict the degree of enantioselectivity. nih.gov These calculations provide detailed information about the specific non-covalent forces involved, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, which are responsible for the differential binding. nih.govresearchgate.net Understanding these interactions at a molecular level is crucial for designing effective chiral separation methods and for explaining the stereospecificity of drug action. nih.govnih.gov

In Silico Design of Derivatives and Predictive Reactivity Modeling

Computational chemistry plays a significant role in the rational design of new molecules with desired properties. nih.gov Starting with the scaffold of (S)-Azepan-2-ylmethanol, in silico methods can be used to design and evaluate new derivatives. This process involves making systematic modifications to the parent structure—such as adding or changing functional groups—and then computationally predicting the properties of the resulting virtual compounds.

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can be used to estimate various physicochemical and biological properties. nih.gov These properties include lipophilicity, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govresearchgate.netmdpi.com By screening a large virtual library of derivatives, researchers can identify promising candidates for synthesis and further experimental testing, thereby accelerating the discovery process and reducing the reliance on time-consuming and expensive laboratory work. nih.gov

S Azepan 2 Ylmethanol Hydrochloride As a Chiral Intermediate and Building Block in Complex Molecule Synthesis

Strategic Use in the Synthesis of Chiral Heterocyclic Compounds

The strategic application of (S)-Azepan-2-ylmethanol hydrochloride as a chiral precursor is pivotal in the synthesis of a variety of more complex chiral heterocyclic compounds. The embedded stereocenter and the primary alcohol functionality provide a robust platform for introducing additional stereogenic centers and for the elaboration into fused or spirocyclic ring systems.

The synthesis of functionalized azepanes and piperidines can be achieved from bicyclic aminocyclopropane derivatives, which can be conceptually derived from chiral amino alcohols like (S)-Azepan-2-ylmethanol. The reductive amination of deprotected halogenated secondary cyclopropylamines often triggers a cyclopropane (B1198618) ring cleavage, leading to the formation of ring-expanded nitrogen-containing heterocycles. This strategy allows for the diastereoselective construction of substituted azepane frameworks.

Furthermore, the azepane core of (S)-Azepan-2-ylmethanol can be incorporated into larger, fused heterocyclic systems. For instance, Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles provides a pathway to fused dihydroazepine derivatives. nih.gov While not directly starting from this compound, this methodology highlights a synthetic strategy where a pre-formed chiral azepane fragment could be strategically employed to generate complex polycyclic architectures. The inherent chirality of the starting material would be instrumental in controlling the stereochemical outcome of the subsequent transformations.

A summary of representative chiral heterocyclic compounds synthesized from azepane precursors is presented in the table below.

Starting Material PrecursorReaction TypeResulting Heterocyclic ScaffoldStereochemical Outcome
Bicyclic aminocyclopropaneReductive amination / Ring cleavageFunctionalized Azepanes/PiperidinesDiastereoselective
DienyltriazoleRh(II)-catalyzed cyclopropanation / 1-aza-Cope RearrangementFused DihydroazepinesDiastereoselective

Incorporation into Natural Product Synthesis as a Key Chiral Component

The azepane motif is a recurring structural feature in a number of biologically active natural products. nih.gov The enantiopure nature of this compound makes it an attractive starting point for the total synthesis of such compounds, ensuring the correct absolute stereochemistry in the final target molecule.

A prominent example of a natural product containing a substituted azepane ring is (-)-Balanol, a potent inhibitor of protein kinase C (PKC). nih.gov Various synthetic strategies have been developed to access the chiral hexahydroazepine core of Balanol. nih.gov One conceptual approach involves the utilization of a chiral precursor that can be elaborated to form the functionalized seven-membered ring. While many reported syntheses of Balanol employ different starting materials, the structural similarity of the azepane fragment in Balanol to (S)-Azepan-2-ylmethanol suggests its potential as a viable chiral building block for this purpose. A retrosynthetic analysis of (-)-Balanol could envision disconnecting the molecule to reveal a C2-substituted azepane, highlighting the utility of a precursor like (S)-Azepan-2-ylmethanol.

The synthesis of heavily hydroxylated azepane iminosugars, which are analogues of natural carbohydrates, represents another area where chiral azepane precursors are crucial. nih.gov Stereoselective synthetic routes to these molecules often rely on controlling the introduction of multiple stereocenters around the azepane core. Starting with an enantiopure building block like this compound would provide a significant advantage in simplifying the stereochemical challenges of the synthesis.

Utility in the Synthesis of Synthetic Methodological Probes and Research Tools

The development of chemical probes is essential for investigating biological processes and identifying new therapeutic targets. nih.gov Chiral scaffolds are often incorporated into these probes to ensure specific interactions with biological macromolecules. The azepane framework, with its conformational flexibility and potential for derivatization, serves as an interesting scaffold for the design of such research tools.

While direct examples of this compound being used to synthesize methodological probes are not extensively documented, its structure lends itself to such applications. The primary alcohol can be readily converted into a variety of functional groups, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. The chiral azepane core can serve as a recognition element, directing the probe to a specific binding site.

The synthesis of conformationally restricted peptide mimetics is an area where chiral cyclic amino alcohols play a crucial role. nih.govsciforum.net These molecules are designed to mimic the secondary structures of peptides and can be used as probes to study protein-protein interactions. This compound can be envisioned as a precursor to chiral azepane-based amino acids, which, when incorporated into a peptide sequence, would induce specific conformational constraints.

Development of Libraries of Chiral Azepane-Containing Scaffolds for Chemical Space Exploration

The exploration of novel chemical space is a key objective in modern drug discovery. unibe.chacs.org Combinatorial chemistry and diversity-oriented synthesis are powerful tools for generating large collections of structurally diverse molecules. documentsdelivered.com Chiral scaffolds are particularly valuable in the construction of these libraries as they introduce three-dimensional complexity, which is often a feature of biologically active molecules.

This compound is an ideal starting point for the development of libraries of chiral azepane-containing compounds. The functional groups on the molecule provide convenient handles for combinatorial derivatization. For example, the secondary amine of the azepane ring can be acylated, alkylated, or used in reductive amination reactions with a diverse set of reagents. The primary alcohol can be oxidized, esterified, or converted into other functional groups, further expanding the structural diversity of the library.

The synthesis of fused azepine derivatives through various cyclization strategies can also be adapted for library synthesis. By employing a range of reaction partners with the chiral azepane core, a collection of novel, stereochemically defined polycyclic scaffolds can be generated. nih.gov Such libraries are valuable resources for screening against a wide range of biological targets to identify new lead compounds for drug development.

The table below outlines a potential strategy for the combinatorial synthesis of a library based on the (S)-Azepan-2-ylmethanol scaffold.

ScaffoldDerivatization Point 1 (Amine)Derivatization Point 2 (Alcohol)Potential Library Size
(S)-Azepan-2-ylmethanolAcylation, Alkylation, Reductive AminationOxidation, Esterification, EtherificationLarge and Diverse

Future Perspectives and Emerging Research Directions for S Azepan 2 Ylmethanol Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral molecules like (S)-Azepan-2-ylmethanol hydrochloride is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. nih.govnih.gov

Future research will likely focus on developing multi-step, uninterrupted flow syntheses for chiral azepane derivatives. rsc.org This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, which simplifies purification and allows for a more streamlined process. nih.gov The integration of real-time monitoring techniques, such as inline NMR or FT-IR analysis, can provide immediate feedback for process optimization, ensuring high yield and enantiopurity. nih.gov

Automated synthesis platforms, which combine robotics with software-controlled operations, are also set to revolutionize the synthesis of complex molecules. These systems can perform iterative reaction sequences, purifications, and analyses with minimal human intervention. Adapting such platforms for the stereocontrolled synthesis of this compound could accelerate the discovery of novel derivatives by enabling the rapid generation of compound libraries for screening purposes.

Development of Novel Biocatalytic Routes and Enzyme Engineering for Enhanced Selectivity

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. nih.gov For the synthesis of chiral amines and amino alcohols, enzymes such as imine reductases (IREDs), transaminases (TAs), and engineered amine dehydrogenases (AmDHs) are of particular importance. sci-hub.sefrontiersin.orgmdpi.com

The asymmetric synthesis of chiral azepanes has been successfully demonstrated using IREDs and TAs to establish the key stereocenter with high enantioselectivity. rsc.orgnih.govresearchgate.net Future work will concentrate on discovering new enzymes from diverse microbial sources and enhancing their properties through protein engineering. nih.gov Techniques like directed evolution and structure-guided semi-rational design are being employed to:

Improve Stereoselectivity: Fine-tuning the enzyme's active site to produce the desired (S)-enantiomer with greater than 99% enantiomeric excess (ee). rsc.orgrsc.org

Broaden Substrate Scope: Modifying enzymes to accept a wider range of precursor molecules, enabling the synthesis of diverse azepane derivatives. nih.gov

Enhance Stability and Activity: Increasing the enzyme's robustness to withstand industrial process conditions, such as higher temperatures and organic solvents. rsc.orgacs.org

Multi-enzyme cascade reactions, where several biocatalytic steps are performed in a single pot, represent another promising frontier. acs.orgresearchgate.net These cascades can convert simple, inexpensive starting materials into complex chiral products like (S)-Azepan-2-ylmethanol with high efficiency, minimizing waste and purification steps. acs.org

Enzyme ClassReaction TypeKey Advantages for Chiral SynthesisRelevant Research Focus
Imine Reductases (IREDs)Asymmetric reduction of iminesHigh enantioselectivity for cyclic imines. nih.govEngineering for broader substrate scope and reversing stereoselectivity. rsc.orgrsc.org
Transaminases (TAs)Asymmetric amination of ketonesDoes not require costly cofactors; capable of asymmetric synthesis. nih.govOvercoming substrate inhibition and unfavorable reaction equilibria. mdpi.com
Amine Dehydrogenases (AmDHs)Asymmetric reductive amination of ketonesUses inexpensive ammonia (B1221849) as the amine donor; high stereoselectivity. frontiersin.orgfrontiersin.orgImproving catalytic efficiency and thermostability through mutagenesis. frontiersin.org
Alcohol Dehydrogenases (ADHs)Asymmetric reduction of ketonesWell-established for producing chiral alcohols; can be used in kinetic resolutions. rsc.orgDirected evolution for remote stereocontrol of complex molecules. acs.org
Table 1. Key Enzyme Classes in Biocatalysis for Chiral Amine and Alcohol Synthesis.

Expansion into Advanced Materials Science Applications (excluding biological materials)

While the azepane scaffold is well-established in pharmaceuticals, its potential in non-biological advanced materials science is an emerging area of research. nbinno.com The unique conformational flexibility and chirality of derivatives like this compound make them attractive building blocks for novel materials. lifechemicals.com

Future research directions may include:

Chiral Ligands in Asymmetric Catalysis: Incorporating the (S)-Azepan-2-ylmethanol moiety into ligands for transition metal catalysts. These chiral ligands could be used to induce asymmetry in the synthesis of polymers or other materials with specific stereochemistry.

Monomers for Specialty Polymers: Using this compound as a monomer to create chiral polymers. Such polymers could possess unique chiroptical properties, making them suitable for applications in optical devices, sensors, or as chiral stationary phases for enantioselective separations.

Components of Functional Materials: The azepane ring could be integrated into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The inherent chirality and functional groups could lead to materials with tailored porosity and recognition properties, useful for chiral separations or sensing applications.

Interdisciplinary Research with Physical Organic Chemistry and Advanced Spectroscopy

A deeper understanding of the structure, conformation, and reactivity of this compound is crucial for optimizing its synthesis and developing new applications. Interdisciplinary research combining synthetic chemistry with physical organic chemistry and advanced spectroscopy provides the tools for this fundamental investigation.

Computational methods, particularly Density Functional Theory (DFT), are being used to model the potential energy surfaces of azepane derivatives. nih.gov These studies help elucidate the most stable conformations and the energy barriers between them, which is critical for understanding reaction mechanisms and stereochemical outcomes. researchgate.net

Advanced spectroscopic techniques are essential for unambiguously determining the absolute configuration and conformational preferences of chiral molecules in solution.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org By comparing experimental VCD spectra with those predicted by DFT calculations, the absolute configuration of complex chiral molecules like (S)-Azepan-2-ylmethanol can be definitively assigned without the need for crystallization. nih.govyoutube.com

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy provide through-space correlations between protons, offering insights into the three-dimensional structure and preferred conformations in solution.

High-Throughput Chiral Analysis: Novel fluorescence-based assays and circular dichroism methods are being developed for the rapid determination of enantiomeric excess, which is vital for screening asymmetric reactions and optimizing catalytic processes. nih.govnih.gov

This synergistic approach, combining predictive computational modeling with precise spectroscopic measurement, will continue to accelerate the development and application of this compound. azooptics.com

TechniqueApplicationInformation Gained
Density Functional Theory (DFT)Computational ModelingPredicts stable conformers, transition states, and spectroscopic properties (e.g., VCD spectra). nih.gov
Vibrational Circular Dichroism (VCD)Chiroptical SpectroscopyUnambiguous determination of absolute configuration in solution. wikipedia.orgyoutube.com
Nuclear Magnetic Resonance (NMR)Structural AnalysisProvides detailed information on molecular connectivity and 3D structure through various experiments (e.g., NOESY).
Fluorescence SpectroscopyHigh-Throughput ScreeningEnables rapid and sensitive determination of enantiomeric excess in large sample sets. nih.gov
Table 2. Interdisciplinary Techniques for the Analysis of Chiral Compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.